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Compound of Interest

Compound Name: Methyl 2-Bromo-5-iodobenzoate

Cat. No.: B1422542 Get Quote

As a Senior Application Scientist, this guide provides an in-depth analysis of the expected

spectroscopic data for Methyl 2-Bromo-5-iodobenzoate (CAS No. 717880-58-5). The

characterization of such highly functionalized aromatic compounds is critical for researchers in

medicinal chemistry and materials science, where precise structural confirmation is paramount for

subsequent synthetic steps and biological evaluation.

While experimental spectra for this specific compound are not readily available in public

databases, we can confidently predict the spectral features based on established principles of

nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

This guide is structured to explain the theoretical basis for these predictions, offering field-proven

insights into the causality behind expected spectral outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic

molecules. For Methyl 2-Bromo-5-iodobenzoate, we will analyze the predicted ¹H and ¹³C NMR

spectra.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of chemically distinct protons, their

electronic environment, and their proximity to neighboring protons. The aromatic region is of

particular interest.
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Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 8.10 Doublet (d) 1H H-6

Deshielded by
the adjacent
iodine and the
ester group's
anisotropic
effect. Shows
coupling to H-
4.

~ 7.85
Doublet of

Doublets (dd)
1H H-4

Coupled to both

H-3 and H-6.

Deshielded by

the para-iodine

and ortho-

bromine.

~ 7.55 Doublet (d) 1H H-3

Coupled to H-4.

Least deshielded

aromatic proton,

ortho to the

bromine atom.

| ~ 3.95 | Singlet (s) | 3H | -OCH₃ | Typical chemical shift for a methyl ester group. No adjacent

protons, hence a singlet. |

Expertise & Experience in Interpretation: The predicted chemical shifts are based on the additive

effects of the substituents on the benzene ring. The electron-withdrawing nature of the halogens

(Iodine and Bromine) and the carbonyl group of the ester deshields the aromatic protons, shifting

them downfield.

H-6: This proton is ortho to the iodine atom. Iodine's deshielding effect, combined with the

anisotropic effect of the nearby ester carbonyl, places this proton at the most downfield
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position. It appears as a doublet due to coupling with H-4 (a small meta-coupling, J ≈ 2.0 Hz).

H-4: This proton is ortho to the iodine and meta to the bromine and the ester group. It will be

split into a doublet of doublets by H-3 (ortho-coupling, J ≈ 8.5 Hz) and H-6 (meta-coupling, J ≈

2.0 Hz).

H-3: Being ortho to the bromine atom and meta to the ester, this proton is expected to be the

most upfield of the aromatic signals. It will appear as a doublet due to ortho-coupling with H-4

(J ≈ 8.5 Hz).

-OCH₃: The methyl protons of the ester are isolated and thus appear as a sharp singlet. Their

chemical shift is characteristic of methyl esters.

Workflow for ¹H NMR Spectral Analysis
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¹H NMR Analysis Workflow

Key Interpretations

Acquire Spectrum in CDCl₃

Identify Number of Signals (4 expected)

Step 1

Analyze Chemical Shifts (δ)

Step 2

Analyze Integration Values

Step 3

Aromatic Region (δ 7.5-8.2 ppm)
- Halogen & Ester Effects

Analyze Splitting Patterns (n+1 rule)

Step 4

Integration Ratio
1H : 1H : 1H : 3HAssign Protons to Structure

Step 5

Splitting
d, dd, d for Ar-H

s for -OCH₃

Click to download full resolution via product page

Caption: Workflow for ¹H NMR analysis of Methyl 2-Bromo-5-iodobenzoate.

Predicted ¹³C NMR Spectrum
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The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight

into their electronic state.

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Predicted Chemical Shift (δ,
ppm)

Assignment Rationale

~ 165 C=O
Typical range for an ester
carbonyl carbon.

~ 142 C-5 (C-I)
Carbon attached to iodine is

significantly deshielded.

~ 139 C-4
Deshielded due to proximity to

two electronegative halogens.

~ 133 C-1 Ipso-carbon to the ester group.

~ 131 C-6 Deshielded by ortho-iodine.

~ 122 C-2 (C-Br) Carbon attached to bromine.

~ 94 C-3
Shielded due to ortho-bromine

and para-ester group.

| ~ 53 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

Expertise & Experience in Interpretation: The chemical shifts are predicted based on established

substituent effects on aromatic rings.

Carbonyl Carbon (C=O): Expected around 165 ppm, typical for aromatic esters.

Halogenated Carbons: The carbon attached to iodine (C-5) will be significantly downfield due to

the heavy atom effect and electronegativity. The carbon attached to bromine (C-2) will also be

downfield but less so than the C-I carbon.

Other Aromatic Carbons: The remaining aromatic carbons are influenced by the electronic

effects of all three substituents, leading to a complex but predictable pattern of shielding and

deshielding.
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Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 10-20 mg of Methyl 2-Bromo-5-iodobenzoate in

~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at a probe temperature of 298 K.

Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2

seconds.

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A relaxation delay of 2-5 seconds is recommended.

Accumulate several hundred to a few thousand scans to obtain a high-quality spectrum.

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window

function and perform a Fourier transform. Phase and baseline correct the resulting spectrum

and calibrate it to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to bond vibrations.

Predicted IR Absorption Bands
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Predicted
Wavenumber (cm⁻¹)

Intensity Vibration Type Functional Group

~ 3100-3000 Medium-Weak C-H Stretch Aromatic C-H

~ 2960-2850 Weak C-H Stretch Aliphatic C-H (-OCH₃)

~ 1725 Strong, Sharp C=O Stretch Ester Carbonyl

~ 1580, 1470 Medium-Weak C=C Stretch Aromatic Ring

~ 1280 Strong
C-O Stretch

(Asymmetric)
Ester

~ 1120 Strong
C-O Stretch

(Symmetric)
Ester

~ 820 Strong
C-H Bend (Out-of-

plane)

1,2,4-Trisubstituted

Ring

| Below 700 | Medium | C-Br, C-I Stretch | Aryl Halides |

Expertise & Experience in Interpretation: The IR spectrum of an aromatic ester is typically

dominated by three strong peaks, often referred to as the "Rule of Three".[1]

C=O Stretch: The most prominent peak will be the sharp, strong carbonyl stretch. For an

aromatic ester, this is expected around 1725 cm⁻¹, a slightly lower frequency than aliphatic

esters due to conjugation with the benzene ring.[2]

C-O Stretches: Two strong C-O stretching bands are characteristic of esters. The asymmetric

C-C-O stretch appears at a higher wavenumber (~1280 cm⁻¹) and the symmetric O-C-C stretch

at a lower one (~1120 cm⁻¹).[1]

Aromatic Signals: The C-H stretches above 3000 cm⁻¹ and the C=C ring stretches in the 1600-

1450 cm⁻¹ region confirm the aromatic nature of the compound.

Substitution Pattern: A strong out-of-plane C-H bending vibration around 820 cm⁻¹ is indicative

of the 1,2,4-trisubstitution pattern on the benzene ring.
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Halogen Stretches: The C-Br and C-I stretching vibrations occur at low frequencies, typically

below 700 cm⁻¹, and may be difficult to assign definitively in the fingerprint region.

Experimental Protocol for IR Data Acquisition

Sample Preparation: As the compound is likely a solid at room temperature, prepare a KBr

(potassium bromide) pellet. Mix a small amount (~1-2 mg) of the sample with ~100 mg of dry

KBr powder and press it into a transparent disk using a hydraulic press. Alternatively, for a

liquid sample or a solution, a thin film can be prepared between two salt (NaCl or KBr) plates.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

Place the sample in the beam path and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of

4 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of

a molecule. The fragmentation pattern gives valuable clues about the molecule's structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z (mass-to-charge ratio) Predicted Relative Intensity Assignment

340/342 High [M]⁺˙ (Molecular Ion)

309/311 Medium [M - OCH₃]⁺

281/283 Low [M - COOCH₃]⁺

214 Medium [M - I]⁺

184 High [M - Br - I]⁺ (Benzoyl cation)

153/155 Medium [C₆H₃BrO]⁺

127 Low [I]⁺

| 59 | Medium | [COOCH₃]⁺ |

Expertise & Experience in Interpretation: The molecular formula is C₈H₆BrIO₂. The molecular

weight is approximately 340.94 g/mol .

Molecular Ion [M]⁺˙: The key feature will be the molecular ion peak. Due to the presence of

bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, the molecular ion will

appear as a pair of peaks of nearly equal intensity at m/z 340 and 342. This M/M+2 pattern is a

definitive indicator of a single bromine atom.

Key Fragmentations:

Loss of Methoxy Radical (-•OCH₃): A common fragmentation for methyl esters is the alpha-

cleavage leading to the loss of the methoxy radical, resulting in a strong acylium ion peak at

[M-31]⁺ (m/z 309/311).

Loss of Halogens: Cleavage of the relatively weak C-I bond can lead to a fragment at [M-

127]⁺. Subsequent or direct loss of the C-Br bond is also possible.

Benzoyl Cation Fragment: A peak at m/z 184 would correspond to the [C₆H₄COOCH₃]⁺

fragment after the loss of both halogens, or more likely, a fragment corresponding to the

benzoyl cation ([C₆H₄CO]⁺) after loss of halogens and the methoxy group.

Logical Flow for Mass Spectrum Interpretation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion [M]⁺˙
m/z 340/342

(Confirms MW & Br presence)

Loss of •OCH₃

[M-31]⁺
m/z 309/311

α-cleavage

Loss of •I
[M-127]⁺
m/z 214

C-I cleavage

Loss of •Br
[M-79/81]⁺

C-Br cleavage

Loss of •COOCH₃

[M-59]⁺
m/z 281/283

Ester cleavage

Click to download full resolution via product page

Caption: Predicted fragmentation pathway for Methyl 2-Bromo-5-iodobenzoate in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile)

into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for

volatile compounds.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce

fragmentation.

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to

separate the ions based on their mass-to-charge ratio.

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR analyzer can be used to

determine the exact mass and confirm the elemental composition.

Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of Methyl 2-
Bromo-5-iodobenzoate. The outlined ¹H NMR, ¹³C NMR, IR, and MS data are based on the

foundational principles of chemical spectroscopy and provide a robust framework for the

structural verification of this compound. For any drug development or materials science

application, it is imperative to validate these predictions with experimentally acquired data. The
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protocols described herein represent standard, reliable methods for obtaining high-quality spectra

for such characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate

protocols, we make no warranties, express or implied, regarding the fitness of this product for

every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering scientists

and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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